3-Morpholinospiro[3.3]heptan-1-amine
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Overview
Description
3-Morpholinospiro[33]heptan-1-amine is a chemical compound with the molecular formula C11H20N2O It is characterized by a spirocyclic structure, which includes a morpholine ring fused to a heptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinospiro[3.3]heptan-1-amine typically involves the reaction of morpholine with a suitable spirocyclic precursor. One common method involves the use of a spirocyclic ketone, which undergoes nucleophilic substitution with morpholine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Morpholinospiro[3.3]heptan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or morpholine nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted spirocyclic compounds.
Scientific Research Applications
3-Morpholinospiro[3.3]heptan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Morpholinospiro[3.3]heptan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Morpholinospiro[3.3]heptane-1-carboxylic acid: Similar spirocyclic structure with a carboxylic acid functional group.
3-Morpholinospiro[3.3]heptane-1-ol: Similar spirocyclic structure with a hydroxyl functional group.
Uniqueness
3-Morpholinospiro[3.3]heptan-1-amine is unique due to its specific spirocyclic structure and the presence of both morpholine and amine functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H20N2O |
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Molecular Weight |
196.29 g/mol |
IUPAC Name |
3-morpholin-4-ylspiro[3.3]heptan-1-amine |
InChI |
InChI=1S/C11H20N2O/c12-9-8-10(11(9)2-1-3-11)13-4-6-14-7-5-13/h9-10H,1-8,12H2 |
InChI Key |
PAGKXEYJDCSJNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CC2N3CCOCC3)N |
Origin of Product |
United States |
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